2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Overview
Description
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Mechanism of Action
Target of Action
Tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the 3,4-dihydroisoquinolin-1 scaffold Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Result of Action
Similar compounds have shown antioomycete activity, suggesting that they may inhibit the growth of certain types of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: These compounds share a similar core structure but differ in the degree of saturation and functional groups.
Quinoline derivatives: These compounds have a similar aromatic ring system but differ in the position and type of substituents.
Uniqueness
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDOHIVUPFBSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568407 | |
Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138350-92-2 | |
Record name | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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